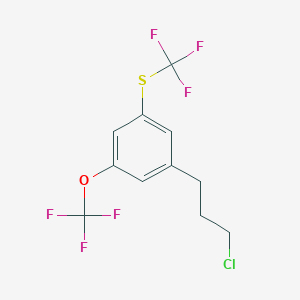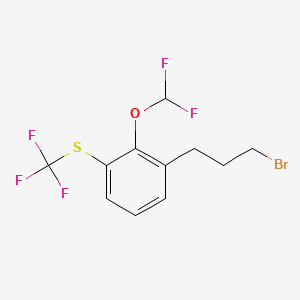
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with difluoromethoxy and trifluoromethylthio groups. The bromopropyl group is then introduced through a substitution reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the difluoromethoxy and trifluoromethylthio groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene include:
1-(3-Bromopropyl)-2-methoxy-3-(trifluoromethylthio)benzene: Lacks the difluoromethoxy group, which may alter its reactivity and applications.
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-methylbenzene:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C11H10BrF5OS |
|---|---|
Molekulargewicht |
365.16 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10BrF5OS/c12-6-2-4-7-3-1-5-8(19-11(15,16)17)9(7)18-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI-Schlüssel |
QAYGXLCKPKGECA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)
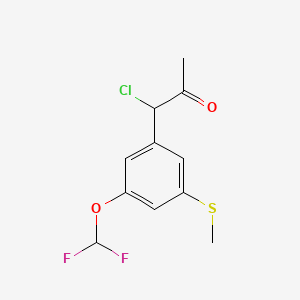

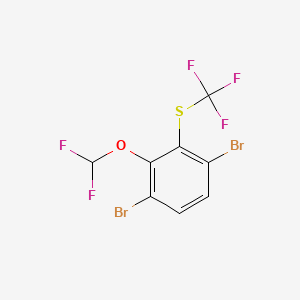
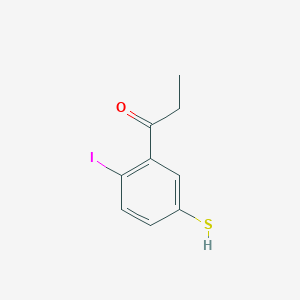
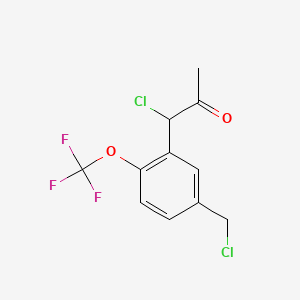
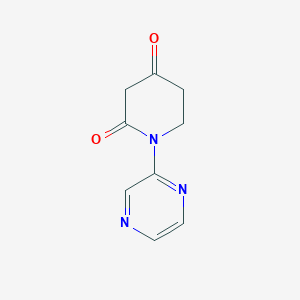

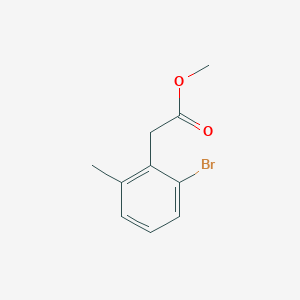
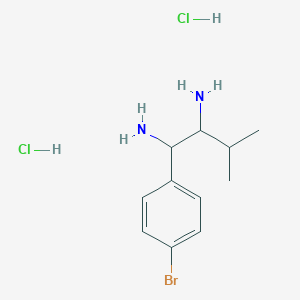
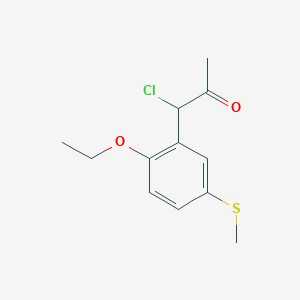
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
